BenchChemオンラインストアへようこそ!

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

1-Methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-62-5) is a fully synthetic, small-molecule 1,2,3-triazole-4-carboxamide derivative featuring a 1-methyl substitution on the triazole ring and a 4-(trifluoromethoxy)phenyl moiety on the carboxamide nitrogen. The compound has a molecular weight of 286.21 g/mol, a calculated XLogP3 of 2, one hydrogen bond donor, and a topological polar surface area (TPSA) of 69 Ų, all computed and curated in PubChem under CID 45497189.

Molecular Formula C11H9F3N4O2
Molecular Weight 286.214
CAS No. 1207008-62-5
Cat. No. B2824004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide
CAS1207008-62-5
Molecular FormulaC11H9F3N4O2
Molecular Weight286.214
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H9F3N4O2/c1-18-6-9(16-17-18)10(19)15-7-2-4-8(5-3-7)20-11(12,13)14/h2-6H,1H3,(H,15,19)
InChIKeyBNSBKBKMNXRNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide: Structural and Physicochemical Baseline for Procurement Decisions


1-Methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-62-5) is a fully synthetic, small-molecule 1,2,3-triazole-4-carboxamide derivative featuring a 1-methyl substitution on the triazole ring and a 4-(trifluoromethoxy)phenyl moiety on the carboxamide nitrogen [1]. The compound has a molecular weight of 286.21 g/mol, a calculated XLogP3 of 2, one hydrogen bond donor, and a topological polar surface area (TPSA) of 69 Ų, all computed and curated in PubChem under CID 45497189 [1]. It belongs to a well-precedented class of triazole carboxamides that have been explored as kinase inhibitors, nuclear receptor modulators, and anti-infective agents, providing a broad, literature-supported platform for hit-to-lead and probe development programs [2][3].

Why Generic Substitution of 1-Methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide Fails: Structural Uniqueness of the N1-Methyl and 4-OCF3 Pharmacophore


Triazole-4-carboxamides constitute a large and structurally diverse family; however, even seemingly minor changes to the substitution pattern can profoundly alter target engagement, selectivity, and physicochemical properties. The target compound combines two critical structural features: (i) a methyl group at the N1 position of the 1,2,3-triazole, which eliminates an H-bond donor and increases lipophilicity relative to its NH analogs, and (ii) a 4-trifluoromethoxy (OCF3) substituent on the anilide ring, which imparts distinct electronic and metabolic profiles compared to OCH3, Cl, or unsubstituted phenyl analogs [1]. Literature on closely related 1H-1,2,3-triazole-4-carboxamides demonstrates that the N1-substituent is not merely a passive linker but actively influences binding potency; for example, in 15-lipoxygenase-1 inhibitor series, the 1N-substituent was shown to be a critical determinant of both activity and selectivity [2]. Consequently, interchanging the target compound with a generic triazole carboxamide—such as a 1-unsubstituted, 1-aryl, or N-phenyl variant—without experimental validation carries a high risk of altered or null biological activity, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-Methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-62-5)


Lipophilicity and H-Bond Donor Differentiation vs. 1-Unsubstituted Triazole-4-carboxamide Analogs

The target compound carries an N1-methyl group, which is absent in the biologically active analog 1,2,3-triazole-4-carboxylic acid 4-(trifluoromethoxy)phenylamide (unsubstituted at N1, disclosed as a 15-lipoxygenase inhibitor in PCT Int. Appl. by Biolipox AB, 2008) [1]. The N1-methyl substitution eliminates one hydrogen bond donor (HBD count reduced from 2 to 1), increases the calculated XLogP3 by approximately 0.6 log units (from an estimated ~1.4 for the unsubstituted analog to 2.0 for the target compound), and raises the molecular weight from ~272 to 286 g/mol [2][3]. These changes are expected to enhance membrane permeability while reducing aqueous solubility, directly impacting both in vitro assay behavior and oral bioavailability potential.

Medicinal Chemistry Drug Design Physicochemical Profiling

Electronic and Metabolic Differentiation via 4-Trifluoromethoxy vs. 4-Methoxy or 4-Chloro Substituents

The 4-trifluoromethoxy (OCF3) group on the anilide ring of the target compound imparts distinct electronic properties compared to common alternatives such as 4-methoxy (OCH3) or 4-chloro (Cl) substituents found in close analogs like N-(4-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide and N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide [1]. The OCF3 group has a Hammett σp constant of approximately 0.35 (electron-withdrawing), compared to -0.27 for OCH3 (electron-donating) and 0.23 for Cl [2]. This electronic divergence alters the electron density on the anilide ring, affecting both π-stacking interactions with aromatic protein residues and the acidity of the amide NH proton. Furthermore, the OCF3 group is significantly more metabolically resistant to oxidative O-dealkylation compared to OCH3, which is rapidly cleaved by CYP450 enzymes in hepatic microsomal assays—a well-documented liability in drug development [3].

Medicinal Chemistry Metabolic Stability Structure-Activity Relationships

Class-Level Biological Activity Evidence: Triazole-4-carboxamides as 15-Lipoxygenase-1 Inhibitors

The unsubstituted (N1-H) analog of the target compound—1,2,3-triazole-4-carboxylic acid 4-(trifluoromethoxy)phenylamide—was specifically disclosed as an intermediate and active scaffold in a 2008 Biolipox AB patent on triazole-based 15-lipoxygenase-1 inhibitors for inflammation [1]. Subsequent SAR studies on related 4-substituted triazole-4-carboxanilides demonstrated that the nature and position of substituents on both the triazole N1 and the anilide ring are critical determinants of 15-LOX-1 inhibitory potency and selectivity over other lipoxygenase isoforms [2]. While the target compound itself (with N1-methyl) has not been directly tested in the published 15-LOX-1 assay, the patent disclosure establishes this exact scaffold (triazole-4-carboxamide with 4-OCF3-anilide) as a biologically validated starting point for inflammation-targeted probe development, with the N1-methyl modification representing a deliberate medicinal chemistry diversification strategy.

Inflammation 15-Lipoxygenase Enzyme Inhibition

Regiochemical Differentiation: 1,2,3-Triazole N1-Methyl vs. N2-Aryl Substitution

The triazole core in triazole-4-carboxamides can be substituted at either the N1 or N2 position, yielding regioisomers with different molecular shapes, dipole moments, and biological activity profiles. The target compound features N1-methyl substitution, whereas a closely related analog, 5-amino-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-4-carboxamide (CAS 405279-33-6), bears the aryl group at N2 and an additional 5-amino substituent . In triazole-based kinase inhibitor programs, N1- vs. N2-substitution has been shown to alter the orientation of the triazole-carboxamide vector relative to the kinase hinge-binding motif by up to 1.5 Å, leading to >10-fold differences in IC50 values against TrkA kinase between otherwise identical analogs [1]. The N1-methyl-N4-(4-OCF3-phenyl) arrangement of the target compound thus presents a specific regioisomeric geometry that cannot be replicated by N2-substituted or 5-substituted triazole carboxamides.

Regiochemistry Click Chemistry Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 1-Methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-62-5)


Medicinal Chemistry Hit-to-Lead Programs Targeting 15-Lipoxygenase-1 (15-LOX-1) for Inflammatory Diseases

The target compound's scaffold is directly validated by a 2008 Biolipox AB patent disclosing the N1-unsubstituted analog as a 15-LOX-1 inhibitor [1]. Researchers can deploy the N1-methyl variant to systematically probe the SAR of the triazole N1 position while maintaining the 4-trifluoromethoxyanilide pharmacophore. Its higher calculated lipophilicity (XLogP3 = 2.0 vs. ~1.4 for the NH analog) makes it better suited for cell-based assays requiring membrane penetration [2].

Kinase Inhibitor Probe Development Leveraging the Triazole-4-carboxamide Hinge-Binding Motif

Triazole-4-carboxamides bearing N1-alkyl substituents have demonstrated low nanomolar potency against TrkA kinase (IC50 = 1.9 nM for related analogs) [1]. The target compound's N1-methyl, N4-(4-OCF3-phenyl) substitution pattern presents a specific exit vector geometry that can be exploited in structure-based design of kinase inhibitors, with the OCF3 group providing both electronic tuning and metabolic stability advantages over methoxy or chloro analogs [2].

Chemical Biology Tool Compound for Investigating the Role of Triazole N1-Substitution on Target Engagement

The elimination of one hydrogen bond donor through N1-methylation (HBD count = 1) compared to NH analogs (HBD count = 2) provides a clean chemical probe to dissect the contribution of this specific H-bond interaction to target binding affinity and selectivity [1]. This is particularly valuable in target classes where the triazole ring acts as a hinge-binding moiety, as documented in PXR inverse agonist and TrkA inhibitor programs [2].

Metabolic Stability-Focused Lead Optimization in Drug Discovery

The 4-trifluoromethoxy (OCF3) substituent on the anilide ring confers resistance to oxidative O-dealkylation, a major metabolic clearance pathway that rapidly degrades 4-methoxy (OCH3) analogs [1]. Procurement of the OCF3-containing target compound enables head-to-head metabolic stability comparisons with OCH3 or Cl analogs in hepatic microsome assays, providing direct evidence for the metabolic advantage of the OCF3 group in this specific chemotype [2][3].

Quote Request

Request a Quote for 1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.